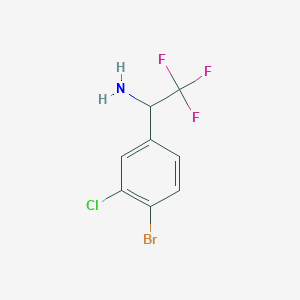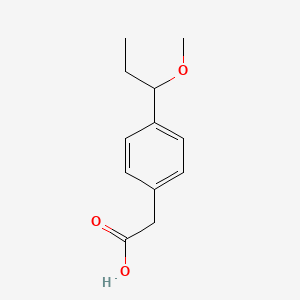
2-(4-(1-Methoxypropyl)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-Methoxypropyl)phenyl)acetic acid is an organic compound with the molecular formula C12H16O3 It is a carboxylic acid derivative that contains a methoxypropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid typically involves the alkylation of a phenylacetic acid derivative with a methoxypropyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenylacetic acid, followed by the addition of the methoxypropyl halide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1-Methoxypropyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-(1-Methoxypropyl)phenyl)acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(1-Methoxypropyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl ring directly attached to the acetic acid moiety.
Methoxyphenylacetic acid: Contains a methoxy group attached to the phenyl ring.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but a different aromatic ring structure.
Uniqueness
2-(4-(1-Methoxypropyl)phenyl)acetic acid is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-[4-(1-methoxypropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-3-11(15-2)10-6-4-9(5-7-10)8-12(13)14/h4-7,11H,3,8H2,1-2H3,(H,13,14) |
Clave InChI |
DJYWVDRVTBXZMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
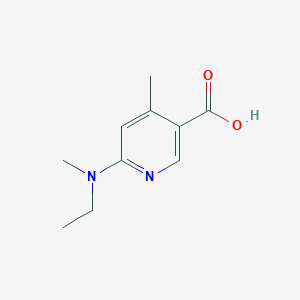
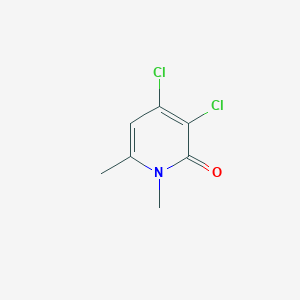
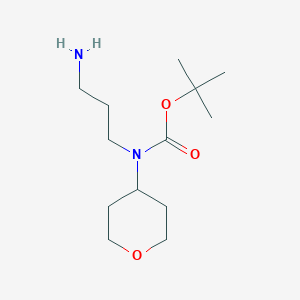

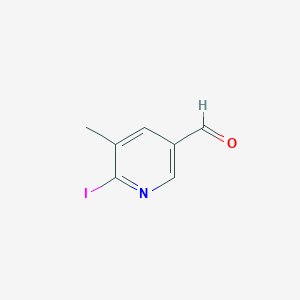
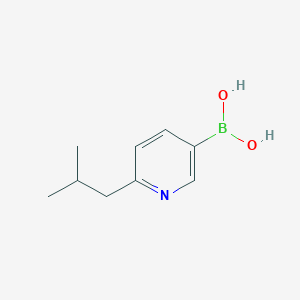
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
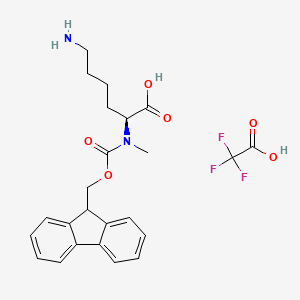
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
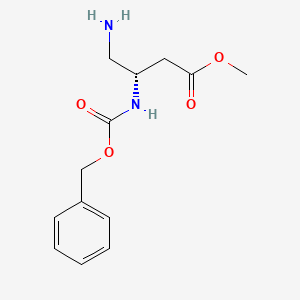
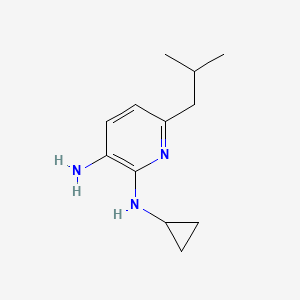
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
